2,5-Dichlorobenzimidazole
Overview
Description
2,5-Dichlorobenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 5 positions of the benzimidazole ring enhances its chemical properties and biological activities.
Mechanism of Action
- Role : CK2 is a pleiotropic protein kinase involved in various cellular processes, including cell cycle regulation, metabolism, and cell death . It phosphorylates over 300 protein substrates, significantly impacting total protein phosphorylation in the cell.
- Affected Pathways : CK2 is involved in both physiological and pathological processes, including the cell cycle and cancer development . Inhibition of CK2 by 2,5-Dichlorobenzimidazole impacts these pathways.
- Downstream Effects : Reduced CK2 activity affects various cellular partners, leading to altered cell cycle progression, gene expression, and other cellular responses .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as protein kinase CK2, which is involved in various cellular processes including cell cycle regulation and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protein kinase CK2, leading to alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of protein kinase CK2, inhibiting its enzymatic activity . This inhibition disrupts the phosphorylation of target proteins, leading to alterations in various signaling pathways. Additionally, this compound can interact with nucleic acids, potentially interfering with the transcription and replication processes . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of protein kinase CK2 activity, leading to prolonged effects on cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit protein kinase CK2 activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporter proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and nucleic acids . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for the compound’s biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzimidazole can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. Another method involves the cyclization of 2,5-dichloroaniline with formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-Dichlorobenzimidazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used to study the inhibition of enzymes and proteins, such as protein kinase CK2, which plays a role in various cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorobenzimidazole: Another dichlorinated derivative with similar biological activities.
2,5-Dibromobenzimidazole: A brominated analog with distinct chemical properties.
2,5-Difluorobenzimidazole: A fluorinated analog with unique reactivity and applications.
Uniqueness
2,5-Dichlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity in substitution reactions and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
2,6-dichloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIARSREYVCQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319416 | |
Record name | 2,5-Dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-95-0 | |
Record name | 2,6-Dichloro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4887-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 345196 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4887-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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